molecular formula C7H4F3NO3 B1529953 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid CAS No. 1227580-92-8

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B1529953
CAS No.: 1227580-92-8
M. Wt: 207.11 g/mol
InChI Key: IZJDOWWJHSGCBC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO3. It is a derivative of isonicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the isonicotinic acid framework. One common method is the trifluoromethylation of isonicotinic acid derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient introduction of the trifluoromethyl group in a single step .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its potential antimicrobial and antifungal activities by disrupting cellular processes in target organisms .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is unique due to the combination of the trifluoromethyl and hydroxyl groups on the isonicotinic acid framework. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-5(12)11-4/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDOWWJHSGCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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